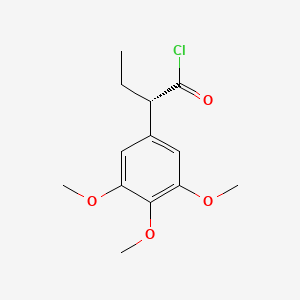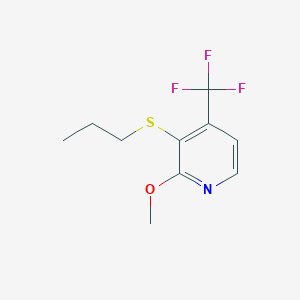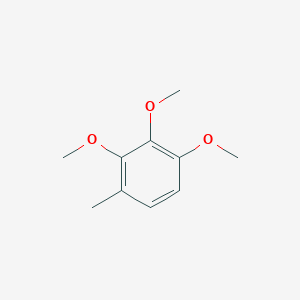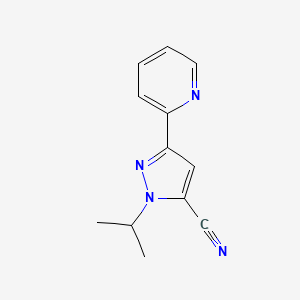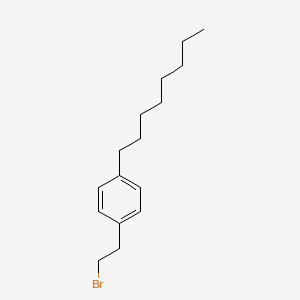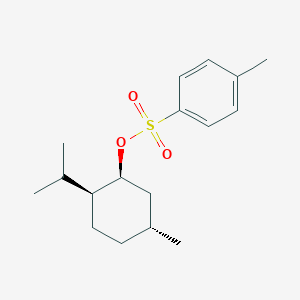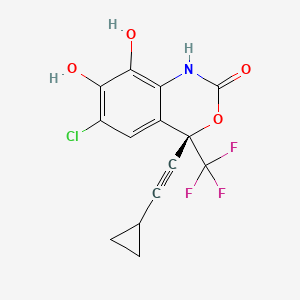
(S)-7,8-Dihydroxy Efavirenz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7,8-Dihydroxy Efavirenz is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. Efavirenz is a crucial component of highly active antiretroviral therapy (HAART) and is known for its efficacy in reducing viral loads in patients with HIV .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy Efavirenz involves several key steps. One of the primary methods includes the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium. This reaction is conducted at a temperature of -45°C and does not require the addition of tetramethylethylenediamine, simplifying the purification process . The reaction yields a key intermediate, which is further processed to obtain this compound.
Industrial Production Methods: Industrial production of Efavirenz and its derivatives often employs continuous flow chemistry to enhance the yield and safety of the process. Continuous flow reactors improve the selectivity of reactions and facilitate the safe scale-up of production .
Análisis De Reacciones Químicas
Types of Reactions: (S)-7,8-Dihydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
(S)-7,8-Dihydroxy Efavirenz has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its efficacy in treating HIV and its potential use in combination therapies.
Industry: The compound is explored for its applications in pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Comparación Con Compuestos Similares
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Etravirine: Known for its efficacy against HIV strains resistant to other NNRTIs.
Rilpivirine: A newer NNRTI with a favorable side effect profile.
Uniqueness: (S)-7,8-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. Its ability to undergo various chemical modifications also makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H9ClF3NO4 |
|---|---|
Peso molecular |
347.67 g/mol |
Nombre IUPAC |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1 |
Clave InChI |
QKGKQHJMJSQQBF-ZDUSSCGKSA-N |
SMILES isomérico |
C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
SMILES canónico |
C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



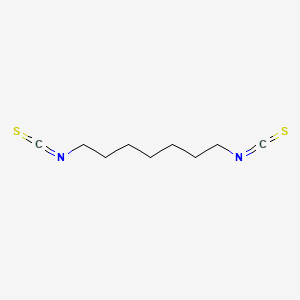
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
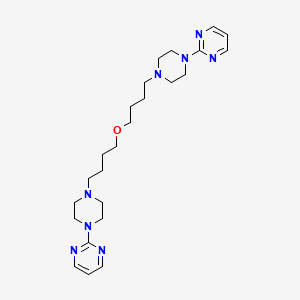
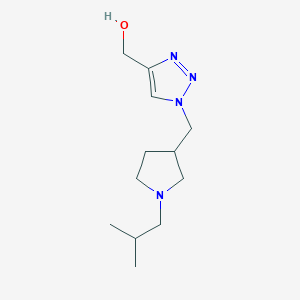
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
